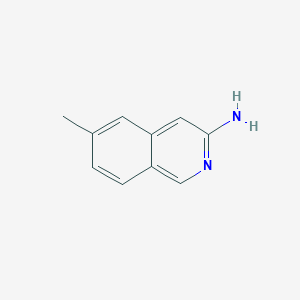

6-Methylisoquinolin-3-amine

Description

Properties

IUPAC Name |

6-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOBOPSSKJMSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595857 | |

| Record name | 6-Methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192814-93-9 | |

| Record name | 6-Methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Methylisoquinolin-3-amine: Structure, Properties, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Methylisoquinolin-3-amine is a heterocyclic aromatic amine belonging to the isoquinoline family. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and spectroscopic profile. We will explore plausible synthetic strategies and underscore its primary application as a versatile building block, particularly in the rational design of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Chemical Identity and Structure

The foundational identity of this compound is defined by its unique arrangement of a bicyclic aromatic system containing one nitrogen atom, further functionalized with a methyl group at the 6-position and an amine group at the 3-position. This specific substitution pattern dictates its chemical reactivity and potential for biological interactions.

2.1 Chemical Structure

2.2 Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1192814-93-9 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |

| Molecular Weight | 158.20 g/mol | [3][4] |

| InChIKey | DBOBOPSSKJMSSY-UHFFFAOYSA-N | [4] |

| Synonyms | 3-Isoquinolinamine, 6-methyl-; 6-Methyl-3-isoquinolinamine | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While extensive experimental data for this specific compound is not widely published, properties can be inferred from related structures and supplier information.

| Property | Value / Description | Reference / Rationale |

| Appearance | Expected to be a solid at room temperature. | Based on related aminoquinolines and aminoisoquinolines which are typically solids (e.g., 6-Aminoquinoline MP: 115-119 °C[6]). |

| Melting Point | No data available. | - |

| Boiling Point | No data available. | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and chloroform.[6] | The aromatic structure suggests poor solubility in water, while the amine group may allow for salt formation to enhance aqueous solubility. |

| Storage | Store at 2-8°C in an inert atmosphere. | Recommended by suppliers to ensure long-term stability and prevent degradation.[3] |

| Purity | Commercially available up to ~97% purity. | [4] |

Synthesis and Reactivity

The synthesis of this compound is not extensively documented in dedicated publications. However, a plausible and efficient pathway can be designed based on established methodologies for constructing functionalized isoquinolines. The most logical approach involves the reduction of a corresponding nitro-isoquinoline precursor, a common and high-yielding transformation in heterocyclic chemistry.

4.1 Proposed Synthetic Workflow

The strategic disconnection of the target molecule points towards a 6-methyl-3-nitroisoquinoline intermediate. This precursor can be accessed through cyclization reactions, with the nitro and methyl groups installed on the starting materials. The final and critical step is the selective reduction of the nitro group to the desired primary amine.

4.2 Reactivity and Rationale

The primary utility of this compound in drug discovery stems from the reactivity of the 3-amino group. This nucleophilic amine serves as a crucial handle for further molecular elaboration. It can readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl halides to form diarylamines.

These reactions are fundamental for attaching the isoquinoline core to other fragments, enabling the exploration of structure-activity relationships (SAR) in a drug design campaign.

Spectroscopic Characterization (Predictive Analysis)

Definitive structural confirmation of this compound relies on a combination of spectroscopic methods. While published spectra are scarce, the expected data can be reliably predicted based on the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show several distinct signals. A sharp singlet around 2.5 ppm would correspond to the three protons of the methyl group.[7] A broad singlet, whose chemical shift is solvent-dependent, would arise from the two amine (NH₂) protons; this signal may not show coupling due to proton exchange.[8] The remaining five protons on the aromatic rings would appear as doublets, singlets, or multiplets in the downfield region, typically between 7.0 and 9.0 ppm.

-

¹³C NMR: The spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule, as they are all in unique chemical environments.

-

Mass Spectrometry (MS): In accordance with the nitrogen rule, the molecule's even number of nitrogen atoms results in an even nominal molecular weight (158). The molecular ion peak (M⁺) should be observed at an m/z of 158. A prominent fragment would likely be observed at m/z 131, corresponding to the loss of hydrogen cyanide (HCN), a characteristic fragmentation pattern for N-heterocycles.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The 1500-1650 cm⁻¹ region would contain characteristic C=C and C=N stretching vibrations of the isoquinoline ring system.

Applications in Research and Development

The true value of this compound lies in its application as a scaffold and intermediate in the synthesis of high-value, biologically active molecules.

6.1 Role as an Intermediate for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[10] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors are a major focus of modern pharmaceutical research.[11][12]

The 3-aminoisoquinoline scaffold is particularly effective for targeting the ATP-binding site of many kinases. The nitrogen atoms of the isoquinoline ring can form crucial hydrogen bonds with the "hinge region" of the kinase, an interaction that is essential for potent inhibition. The 3-amino group provides an ideal attachment point for side chains that can extend into other pockets of the active site to enhance potency and selectivity.

A recent study highlighted the synthesis of covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, using a related 3-amino heterocyclic core.[13] This demonstrates the contemporary relevance and strategic advantage of using scaffolds like this compound.

Experimental Protocols

The following protocols are generalized procedures designed to be adapted by trained chemists. All work should be performed in a suitable chemical fume hood with appropriate personal protective equipment.

7.1 Protocol: Synthesis via Reduction of a Nitro Precursor

This protocol is adapted from a known procedure for a related compound and outlines the reduction of a hypothetical 6-methyl-3-nitroisoquinoline intermediate.[14]

-

Reaction Setup: To a solution of 6-methyl-3-nitroisoquinoline (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system several times with nitrogen, followed by hydrogen gas. Maintain the reaction under a positive pressure of hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

-

Rationale: The palladium surface catalyzes the addition of hydrogen across the nitro group, reducing it to an amine. Vigorous stirring is essential to ensure efficient contact between the catalyst, substrate, and hydrogen gas.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rationale: Celite is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper. The filtration must be done carefully as Pd/C can be pyrophoric.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

7.2 Protocol: Analytical Characterization by HPLC-MS

This protocol provides a standard method for confirming the identity and purity of the synthesized product.

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to a final concentration of ~10 µg/mL in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Confirm the retention time of the main peak from the UV chromatogram. Verify that the mass spectrum for this peak shows the expected molecular ion [M+H]⁺ at m/z 159.2. Purity can be estimated by integrating the peak area at a suitable wavelength (e.g., 254 nm).

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions used for laboratory chemicals. Related compounds, such as 3-methylisoquinoline, are classified as irritants, causing skin and eye irritation.[15]

-

Engineering Controls: Use in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a strategically important building block for modern synthetic and medicinal chemistry. Its isoquinoline core provides a well-validated scaffold for engaging with biological targets, while the 3-amino and 6-methyl groups offer distinct points for chemical modification and SAR exploration. Its potential as a precursor for novel kinase inhibitors makes it a compound of significant interest for researchers in academic and industrial drug discovery settings. The synthetic and analytical protocols outlined herein provide a framework for the reliable preparation and characterization of this valuable chemical entity.

References

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1192814-93-9 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 1192814-93-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 7. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-methylisoquinolin-6-amine hydrochloride | 2344680-00-6 | Benchchem [benchchem.com]

- 11. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 12. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 13. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Methylisoquinolin-3-amine

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetically derived, biologically active compounds.[1][2][3] These molecules exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4] Within this important class of heterocycles, 6-Methylisoquinolin-3-amine (CAS No. 1192814-93-9) represents a key building block for the development of novel therapeutics, particularly kinase inhibitors.[5][6]

The efficacy, safety, and developability of any drug candidate are intrinsically linked to its physicochemical properties. Parameters such as solubility, basicity (pKa), and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. For researchers, scientists, and drug development professionals, a thorough understanding of these core characteristics is not merely academic—it is fundamental to rational drug design and optimization.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Recognizing that publicly available experimental data for this specific compound is limited, this document also serves as a practical manual, presenting detailed, field-proven experimental protocols for the precise determination of its key physicochemical parameters. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development efforts.

Section 1: Core Molecular Profile

The structural and fundamental properties of this compound provide the basis for understanding its chemical behavior and potential biological interactions.

Table 1: Chemical Identity and Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1192814-93-9 | [7][8] |

| Molecular Formula | C₁₀H₁₀N₂ | [7] |

| Molecular Weight | 158.20 g/mol | [7][9] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=NC(=C2)N | |

Chemical Structure:

Figure 1: 2D Structure of this compound

The molecule's architecture is defined by three key features:

-

The Isoquinoline Core: A bicyclic aromatic system containing a pyridine ring fused to a benzene ring. This rigid scaffold is a common feature in kinase inhibitors as it can mimic the purine ring of ATP, enabling it to fit into the ATP-binding sites of kinases.[6]

-

The 3-Amino Group (-NH₂): An exocyclic primary amine at the C3 position. This group is a primary determinant of the molecule's basicity and serves as a crucial synthetic handle for introducing side chains to modulate potency, selectivity, and pharmacokinetic properties.[6]

-

The 6-Methyl Group (-CH₃): A methyl substituent on the benzene ring portion of the scaffold. This group can influence lipophilicity, metabolic stability, and steric interactions within a protein binding pocket.

Section 2: Physical Properties and Characterization

Physical properties are critical for handling, formulation, and predicting the behavior of a compound in biological systems.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available in cited literature | A protocol for determination is provided below. |

| Boiling Point | Data not available in cited literature | Expected to be high due to the aromatic structure and potential for hydrogen bonding. |

| Appearance | Data not available; likely a solid at STP | Based on related amino-isoquinolines. |

| Solubility | Data not available in cited literature | Expected to have low aqueous solubility due to the aromatic core, but this is enhanced by the basic amine which can be protonated. A protocol for determination is provided below. |

| Storage Conditions | 2-8°C |[7] |

Solubility: A Critical Parameter for Drug Action

Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability and the ability to formulate intravenous solutions. The interplay between the hydrophobic isoquinoline core and the ionizable 3-amino group suggests that the solubility of this compound will be highly dependent on pH.

Experimental Protocol 2.1: Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic solubility, with quantification by High-Performance Liquid Chromatography (HPLC).

Causality and Principle: This method establishes a true equilibrium between the solid state of the compound and its dissolved state in a specific buffer, providing a definitive solubility value. Using HPLC for quantification offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Apparatus and Reagents:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M HCl, pH 1.0

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Analytical balance, vortex mixer, thermostatted shaker, centrifuge, pH meter

-

Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to separate 1.5 mL vials containing 1 mL of each buffer (e.g., pH 7.4 PBS and pH 1.0 HCl). The excess solid ensures that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (typically 25°C or 37°C) for 24-48 hours. This extended incubation is crucial for reaching thermodynamic equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

-

Sample Preparation for HPLC: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration within the pre-established calibration curve range.

-

HPLC Analysis: Analyze the diluted samples via HPLC. A typical method would involve a C18 column and a gradient elution with water and acetonitrile containing 0.1% formic acid.[10][11] The formic acid ensures the amine is protonated, leading to better peak shape.

-

Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared from known concentrations of this compound.

-

Validation: The presence of solid compound at the end of the experiment must be visually confirmed to ensure saturation was maintained. The pH of the supernatant should also be measured to confirm it has not shifted.

Section 3: Chemical Properties and Reactivity

The chemical properties, particularly the basicity, dictate how the molecule will exist and interact in various chemical and biological environments.

Basicity (pKa): The Key to Understanding ADME

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, there are two potential sites of protonation: the endocyclic isoquinoline nitrogen (N2) and the exocyclic 3-amino group. The pKa value is one of the most important physicochemical parameters in drug discovery, as it determines the charge state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and target binding.[12][13] While no experimental pKa value for this specific molecule is found in the cited literature, it can be reliably determined using potentiometric titration.

Experimental Protocol 3.1: pKa Determination by Potentiometric Titration

Causality and Principle: This method involves monitoring the change in pH of a solution of the compound as a standardized titrant (acid) is added. The pKa is determined from the inflection point of the resulting titration curve. It is a direct and highly accurate method for measuring acid-base dissociation constants.

Apparatus and Reagents:

-

This compound

-

Standardized 0.1 M HCl solution

-

High-precision automated titrator or a pH meter with a 0.01 pH unit resolution

-

Stir plate and magnetic stir bar

-

Degassed, deionized water

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be kept minimal (<10%) to reduce its effect on the apparent pKa.

-

System Calibration: Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) immediately before the experiment. This ensures the accuracy of the pH measurements.

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (25°C). Immerse the calibrated pH electrode and the titrant delivery tube. Begin stirring and start the titration, adding small, precise increments of the standardized HCl solution.

-

Data Acquisition: Record the pH of the solution after each addition of titrant. The data points should be collected at smaller intervals near the equivalence point(s) to accurately define the inflection(s) in the curve.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the maximum, or by using specialized software that fits the data to the Henderson-Hasselbalch equation.

-

Validation: The procedure should be repeated at least three times to ensure reproducibility. The calculated pKa values should agree within an acceptable margin of error (e.g., ± 0.1 units).

Section 4: Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.

Caption: Standard analytical workflow for the structural confirmation and purity assessment of a synthesized batch of this compound.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system (typically in the 7.0-9.0 ppm range), a singlet for the methyl group protons (around 2.5 ppm), and a broad singlet for the amine protons (which may vary in chemical shift depending on solvent and concentration).[14]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. Aromatic carbons will appear in the 110-160 ppm region, while the methyl carbon will be found upfield (around 20-25 ppm).

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion [M]⁺ or protonated molecular ion [M+H]⁺ peak corresponding to the molecular weight of the compound (m/z 158.2). The fragmentation pattern can provide further structural confirmation.[15]

Section 5: The Role of Physicochemical Properties in Drug Discovery

The quantitative data generated from the protocols above are not isolated numbers; they are predictive tools that guide the entire drug discovery and development cascade. The relationship between the molecular structure, its physicochemical properties, and its ultimate biological fate is a central tenet of medicinal chemistry.

Caption: The causal link between the chemical structure of this compound, its key physicochemical properties, and their impact on critical drug development stages.

-

pKa and Absorption: The pKa determines the degree of ionization in the gastrointestinal tract. A basic compound like this compound will be largely protonated (charged) in the acidic environment of the stomach, which favors solubility but hinders passive diffusion across the gut wall. In the more neutral pH of the intestine, the proportion of the neutral, more permeable form increases, facilitating absorption.

-

Solubility and Formulation: Low aqueous solubility is a primary reason for drug candidate failure. Knowing the precise solubility at different pH values allows formulation scientists to select appropriate excipients, create salt forms, or employ enabling technologies (e.g., amorphous solid dispersions) to ensure adequate drug exposure in vivo.

-

Lipophilicity (LogP): While not explicitly measured in the protocols above, lipophilicity (the partitioning between an organic and aqueous phase) is influenced by the methyl and aromatic groups. It is a critical parameter that must be balanced. High lipophilicity can improve membrane permeability and target binding but can also lead to poor solubility, high metabolic clearance, and off-target toxicity.

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide has established its core molecular profile and, more importantly, provided robust, step-by-step protocols for the determination of its most critical parameters: solubility and pKa. By employing these validated methods, researchers can generate the high-quality, reliable data necessary to make informed decisions in the complex, multi-parameter optimization process of drug discovery. A thorough understanding and empirical measurement of these foundational properties are prerequisites for successfully translating a promising chemical scaffold into a viable therapeutic agent.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS#: 1192814-93-9 [amp.chemicalbook.com]

- 8. This compound | CAS 1192814-93-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 6-Methylisoquinolin-1-amine | C10H10N2 | CID 18727899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 15. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methylisoquinolin-3-amine CAS number and molecular weight

An In-Depth Technical Guide to 6-Methylisoquinolin-3-amine

Introduction

This compound is a heterocyclic aromatic amine built upon the isoquinoline scaffold. This core structure, a fusion of a benzene ring and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Isoquinoline and its derivatives are found in numerous natural products, particularly alkaloids, and exhibit a vast spectrum of pharmacological activities.[3][4] The strategic placement of an amino group at the 3-position and a methyl group at the 6-position endows this compound with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for professionals in research and drug development.

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties for this compound is provided below. While experimental data for this specific derivative is limited, properties of the parent compound, Isoquinolin-3-amine, are included for reference.

| Property | Value | Source |

| CAS Number | 1192814-93-9 | [5][6] |

| Molecular Formula | C₁₀H₁₀N₂ | [5] |

| Molecular Weight | 158.20 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted: Off-white to yellow solid | Inferred from[7] |

| Storage Temperature | 2-8°C | [5] |

| pKa (Predicted) | ~5.5-6.5 (for the amine) | Inferred |

| Melting Point (Parent) | 174-178 °C (for Isoquinolin-3-amine) | [7] |

Synthesis and Mechanistic Considerations

The synthesis of 3-aminoisoquinolines can be achieved through various strategic routes. A prevalent and effective method involves the cyclization of 2-acylphenylacetonitriles with amines or ammonia derivatives.[8] This approach offers a direct and modular way to construct the substituted isoquinoline core.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway to this compound, starting from commercially available 4-methylphenylacetic acid.

Caption: A plausible multi-step synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of related 3-aminoisoquinolines.[8]

-

Preparation of 2-(4-methylphenyl)acetonitrile:

-

Rationale: The phenylacetonitrile core is the key precursor for the cyclization reaction.

-

To a solution of 4-methylphenylacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0°C.

-

Stir the reaction at room temperature for 2-4 hours until acid to acyl chloride conversion is complete.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude 4-methylphenylacetyl chloride is then carefully added to a concentrated solution of ammonium hydroxide and heated to form the corresponding amide, which is subsequently dehydrated (e.g., with P₂O₅ or trifluoroacetic anhydride) to yield 2-(4-methylphenyl)acetonitrile.

-

-

Vilsmeier-Haack Cyclization to this compound:

-

Rationale: The Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates an electrophilic species that facilitates the intramolecular cyclization and subsequent amination to form the final product.

-

Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF.

-

Add 2-(4-methylphenyl)acetonitrile to the Vilsmeier reagent and heat the mixture (e.g., 80-100°C) for several hours.

-

The reaction proceeds via formylation at the active methylene position, followed by intramolecular cyclization onto the aromatic ring.

-

Upon completion, the reaction mixture is carefully quenched with ice water and then treated with a source of ammonia (e.g., ammonium hydroxide) to introduce the 3-amino group and facilitate aromatization.

-

The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

-

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy:

-

Aromatic Protons (6.5-9.0 ppm): The spectrum will show a complex multiplet pattern corresponding to the five protons on the isoquinoline ring system. The proton at C1 is expected to be the most downfield shifted (~9.0 ppm) due to the deshielding effect of the adjacent ring nitrogen.[7] The protons on the benzene ring (H4, H5, H7, H8) will appear in the typical aromatic region.

-

Methyl Protons (~2.5 ppm): A singlet integrating to three protons, corresponding to the C6-methyl group.

-

Amine Protons (5.0-6.0 ppm): A broad singlet integrating to two protons for the NH₂ group. This signal is expected to be exchangeable with D₂O.[7]

-

-

¹³C NMR Spectroscopy:

-

The spectrum will display 10 distinct signals.

-

The carbon atoms of the pyridine ring (C1, C3) will be significantly affected by the nitrogen atom and the amino group. C3, bearing the amino group, will be shielded relative to its position in unsubstituted isoquinoline.

-

The quaternary carbons (C4a, C8a) will show distinct chemical shifts.

-

The methyl carbon (C6-CH₃) is expected to appear upfield, typically around 20-25 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 158, corresponding to the molecular weight of the compound.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of HCN (m/z = 131) from the pyridine ring and potentially the loss of a methyl radical (m/z = 143), which is a characteristic fragmentation for methylated aromatic compounds.[9]

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay between the electron-rich amino group and the distinct electronic nature of the isoquinoline's two rings.

-

Reactions at the Amino Group: The 3-amino group behaves as a typical aromatic amine. It can undergo:

-

Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -Cl, -Br, -CN) at the 3-position.

-

Acylation/Sulfonylation: Readily reacts with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Alkylation: Can be alkylated, though controlling the degree of alkylation (mono- vs. di-alkylation) may require specific conditions.

-

-

Reactivity of the Isoquinoline Ring:

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. EAS reactions (e.g., nitration, halogenation, sulfonation) are predicted to occur preferentially at the C5 and C8 positions.[10][11] The activating effect of the C6-methyl group and the directing effect of the amino group will influence the regioselectivity.

-

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the C1 position, especially if a leaving group is present or under forcing conditions (e.g., Chichibabin reaction).[10][11]

-

Applications in Research and Drug Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[12][13] The presence of an amino group provides a critical handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

-

Anticancer Research: Many isoquinoline derivatives have been investigated as potent anticancer agents, acting through various mechanisms such as topoisomerase inhibition, kinase inhibition, and disruption of microtubule dynamics.[2][3]

-

Neuropharmacology: The isoquinoline core is present in compounds with activity on the central nervous system (CNS), including some with depressant or neuroprotective properties.[14]

-

Antimicrobial and Antiviral Agents: The structural motif is found in numerous natural and synthetic compounds with significant antibacterial, antifungal, and antiviral properties.[15][16] this compound serves as a valuable starting material or fragment for developing new therapeutic agents in these areas.

Safe Handling and Storage

As with any chemical, this compound should be handled by trained personnel in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Based on the parent compound, isoquinolin-3-amine, this substance may be harmful if swallowed and can cause skin and serious eye irritation.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

References

-

Title: Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation Source: Books Gateway URL: [Link]

-

Title: An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents Source: PubMed URL: [Link]

-

Title: Isoquinoline derivatives and its medicinal activity Source: Bertinoro URL: [Link]

-

Title: Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines Source: Request PDF on ResearchGate URL: [Link]

-

Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

-

Title: A synthesis of alkylated 3-aminoisoquinolines and related compounds Source: ConnectSci URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]

-

Title: The Preparation of 3-Aminoisoquinoline and Related Compounds Source: Journal of the American Chemical Society URL: [Link]

-

Title: Catalytic synthesis of 3(2H)- isoquinolinones and 3-aminoisoquinolines Source: CONICET URL: [Link]

-

Title: Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine Source: PubMed URL: [Link]

-

Title: Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight Source: PubMed Central URL: [Link]

-

Title: Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity Source: ACS Publications URL: [Link]

-

Title: Biologically active isoquinoline alkaloids covering 2019-2022 Source: PubMed URL: [Link]

-

Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: PubMed URL: [Link]

-

Title: Biologically active isoquinoline alkaloids covering 2019–2022 Source: ResearchGate URL: [Link]

-

Title: this compound | CAS 1192814-93-9 Source: Chemical-Suppliers.com URL: [Link]

-

Title: 3-Aminoquinoline | C9H8N2 | CID 11375 Source: PubChem URL: [Link]

-

Title: Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho -alkynylbenzaldoximes, 2 H -azirines, and electroph... Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: 6-Methylquinoline Source: PubChem URL: [Link]

-

Title: Reactivity of Isoquinoline Source: YouTube URL: [Link]

-

Title: 6-Methylisoquinolin-3-ol | C10H9NO | CID 12435490 Source: PubChem URL: [Link]

-

Title: Isoquinolin-3-Amine | C9H8N2 | CID 311869 Source: PubChem URL: [Link]

-

Title: Reactions of Isoquinoline | TYBSc Chemistry Source: YouTube URL: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. This compound CAS#: 1192814-93-9 [amp.chemicalbook.com]

- 6. This compound | CAS 1192814-93-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of 6-Methylisoquinolin-3-amine

This guide provides an in-depth analysis of the spectral characteristics of 6-Methylisoquinolin-3-amine, a key building block in medicinal chemistry and drug discovery. As a derivative of the privileged isoquinoline scaffold, understanding its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the rational design of novel therapeutic agents. This document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a comprehensive reference for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a cornerstone in the architecture of numerous biologically active compounds, including a wide array of natural products and synthetic pharmaceuticals. The introduction of an amino group at the 3-position and a methyl group at the 6-position, as in this compound, modulates the electronic properties and steric profile of the molecule, offering a versatile platform for further chemical exploration. Accurate spectral characterization is the first and most critical step in harnessing the potential of this valuable intermediate. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound are presented below, based on the analysis of closely related compounds such as 3-aminoisoquinoline and 6-methylquinoline.[1][2][3][4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the isoquinoline core, the methyl group, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~8.9 | s | - |

| H-4 | ~6.8 | s | - |

| H-5 | ~7.8 | d | ~8.5 |

| H-7 | ~7.3 | dd | ~8.5, ~1.5 |

| H-8 | ~7.9 | d | ~8.5 |

| NH₂ | ~5.0-6.0 | br s | - |

| CH₃ | ~2.5 | s | - |

Causality of Assignments: The downfield shift of H-1 is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic ring current. The protons on the benzene ring (H-5, H-7, H-8) are assigned based on typical aromatic coupling patterns and the electronic influence of the fused pyridine ring and the methyl group. The amine protons are expected to be a broad singlet and their chemical shift can be concentration and solvent dependent.[3] The methyl protons will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 |

| C-3 | ~155 |

| C-4 | ~105 |

| C-4a | ~135 |

| C-5 | ~128 |

| C-6 | ~138 |

| C-7 | ~125 |

| C-8 | ~129 |

| C-8a | ~128 |

| CH₃ | ~21 |

Causality of Assignments: The carbons attached to the nitrogen atoms (C-1 and C-3) are expected to be significantly downfield due to the electron-withdrawing nature of nitrogen. The presence of the electron-donating amino group at C-3 will shield C-4, causing it to appear at a relatively upfield chemical shift. The carbon bearing the methyl group (C-6) will be deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[1][3]

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-160 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and an increased number of scans due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

Diagram of Key ¹H-¹H COSY Correlations in this compound

A diagram illustrating the expected through-bond correlations between adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the amine group, the aromatic rings, and the methyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3300 | N-H asymmetric stretch (primary amine) | Medium |

| 3330-3250 | N-H symmetric stretch (primary amine) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H stretch (methyl) | Medium-Weak |

| 1650-1580 | N-H bend (primary amine) | Strong |

| 1620-1450 | C=C and C=N aromatic ring stretches | Strong-Medium |

| 1335-1250 | Aromatic C-N stretch | Strong |

| 910-665 | N-H wag (primary amine) | Broad, Strong |

Causality of Assignments: As a primary amine, this compound is expected to show two distinct N-H stretching bands.[5][6] The N-H bending vibration is also a characteristic feature. The aromatic C-N stretch is typically strong in aromatic amines.[5] The presence of the isoquinoline ring system will give rise to a series of complex C=C and C=N stretching vibrations in the fingerprint region.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[1]

Instrumentation and Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow for IR Spectral Acquisition and Analysis

A flowchart outlining the steps from sample preparation to spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₀N₂. The molecular weight is approximately 158.20 g/mol . According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7] Therefore, the molecular ion peak is expected at m/z = 158.

-

Major Fragmentation Pathways:

-

Loss of HCN: A common fragmentation pathway for pyridine and quinoline derivatives is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment at m/z = 131.

-

Loss of a methyl radical: Loss of the methyl group (CH₃, 15 Da) would lead to a fragment at m/z = 143.

-

Ring cleavage: Complex fragmentation of the isoquinoline ring system will lead to various smaller fragments.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[8]

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Acquisition:

-

Instrument: An ESI mass spectrometer (e.g., ESI-TOF or ESI-quadrupole).

-

Ionization Mode: Positive ion mode is typically used for amines, which are readily protonated. The [M+H]⁺ ion would be observed at m/z = 159.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.[8]

Conclusion

The spectral data presented in this guide, while predictive, are grounded in the well-established principles of spectroscopy and the analysis of closely related, well-characterized molecules. This comprehensive overview of the NMR, IR, and MS characteristics of this compound serves as a valuable resource for its unambiguous identification and will aid in the quality control of its synthesis and its application in further research and development. Experimental verification of this data is, of course, the final and definitive step in the characterization of this important chemical entity.

References

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

-

IR: amines. University of California, Los Angeles. Available at: [Link]

-

Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

This compound | CAS 1192814-93-9. Chemical-Suppliers. Available at: [Link]

-

6-Methylisoquinolin-3-ol | C10H9NO | CID 12435490. PubChem. Available at: [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. Available at: [Link]

-

Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. Available at: [Link]

-

6-Aminoquinoline | C9H8N2 | CID 11373. PubChem. Available at: [Link]

-

Tertiary Amine IR Spectrum Analysis. Berkeley Learning Hub. Available at: [Link]

-

6-Methylquinoline | C10H9N | CID 7059. PubChem. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

Solubility and stability of 6-Methylisoquinolin-3-amine

An In-Depth Technical Guide to the Solubility and Stability of 6-Methylisoquinolin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key heterocyclic amine intermediate in pharmaceutical research and development. Recognizing the limited publicly available data for this specific molecule, this document synthesizes foundational chemical principles with established methodologies for analogous isoquinoline structures. It offers detailed, field-proven protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies under various stress conditions as mandated by ICH guidelines. The narrative explains the causality behind experimental choices, equipping researchers, scientists, and drug development professionals with the practical and theoretical framework needed to effectively handle, formulate, and analyze this compound. Key sections include step-by-step experimental workflows, predictive data tables, and diagrams illustrating potential degradation pathways to ensure the scientific integrity and successful application of this compound in a research setting.

Introduction: The Imperative of Physicochemical Profiling

This compound (CAS: 1192814-93-9) belongs to the isoquinoline class of compounds, a structural motif present in numerous biologically active molecules and pharmaceuticals.[1] As a substituted aminoisoquinoline, it serves as a critical building block for the synthesis of novel chemical entities targeting a wide range of therapeutic areas, including kinase inhibition and anticancer agent development.[2]

The successful progression of any new chemical entity from discovery to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.

-

Solubility directly influences bioavailability, dictates the feasibility of formulation strategies, and impacts the design of in vitro and in vivo assays. A compound with poor solubility can present significant challenges in achieving therapeutic concentrations.

-

Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect efficacy and safety.[3][4] Regulatory bodies require rigorous stability testing to ensure that a drug substance maintains its quality, purity, and potency over time.[5][6]

This guide serves as a senior-level resource, providing both the strategic rationale and detailed methodologies for characterizing the solubility and stability of this compound.

Core Physicochemical Properties

A foundational understanding begins with the basic molecular properties. These data are essential for calculating concentrations, interpreting analytical results, and predicting general chemical behavior.

| Property | Value | Source |

| CAS Number | 1192814-93-9 | [7][8] |

| Molecular Formula | C10H10N2 | [7] |

| Molecular Weight | 158.2 g/mol | [7] |

| Appearance | (Predicted) Off-white to yellow or brown solid | [9] |

| Storage Temperature | 2-8°C | [7] |

Solubility Profile: A Predictive and Practical Approach

The solubility of this compound is dictated by its molecular structure: a largely non-polar isoquinoline ring system, a non-polar methyl group, and a polar primary amine group capable of hydrogen bonding and protonation. This duality suggests limited aqueous solubility that is likely pH-dependent, and better solubility in organic solvents.[10][11]

Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

This protocol provides a reliable, industry-standard method for determining the solubility of a compound in various solvents. The causality for this choice is its simplicity and its ability to provide a clear, quantifiable measure of solubility under equilibrium conditions.

Objective: To determine the solubility (in mg/mL or µg/mL) of this compound in a panel of pharmaceutically relevant solvents.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The key is to ensure solid material remains after equilibration, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 500 µL) of the test solvent to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (typically 25°C) for 24 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand for at least 1 hour to let undissolved solid settle. Centrifuge the vial (e.g., at 10,000 x g for 10 minutes) to pellet any remaining solid.

-

Sample Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a calibrated serial dilution of the supernatant with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve of this compound prepared in the same diluent.[12][13]

-

Calculation: Calculate the original concentration in the supernatant, which represents the compound's solubility in that solvent.

Predicted Solubility Data

While specific experimental data is not publicly available, the following table provides a predicted solubility profile based on the compound's structure and the behavior of similar molecules like 3-methylisoquinoline.[10] This serves as a practical starting point for experimental design.

| Solvent | Type | Predicted Solubility | Rationale for Inclusion |

| Water (pH 7.4) | Aqueous Buffer | Sparingly Soluble | Physiologically relevant medium. |

| 0.1 M HCl | Acidic Aqueous | Moderately Soluble | The amine group will be protonated, increasing polarity and solubility. |

| DMSO | Polar Aprotic | Soluble | Commonly used for stock solutions in biological assays. |

| Ethanol | Polar Protic | Soluble | Common co-solvent in formulations. |

| Methanol | Polar Protic | Soluble | Common solvent for analysis and synthesis. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Common mobile phase component in HPLC. |

| Dichloromethane | Non-polar Organic | Soluble | Used in organic synthesis and extraction. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Used in extraction and chromatography. |

Stability Profile and Forced Degradation Studies

Understanding a molecule's intrinsic stability is crucial.[3][9] Forced degradation (or stress testing) is the process of intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[4][5] The objective is to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from any degradants.[4][6]

Experimental Workflow for Forced Degradation

The following diagram outlines a standard workflow for conducting forced degradation studies. This systematic approach ensures all likely degradation pathways (hydrolysis, oxidation, photolysis, thermolysis) are investigated.[5]

Figure 1: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Testing

Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without excessive secondary degradation.

-

Acid Hydrolysis:

-

To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the sample at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.[3]

-

-

Base Hydrolysis:

-

To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the sample at 60°C.

-

Withdraw aliquots at time points, neutralize with an equivalent amount of HCl, dilute, and analyze by HPLC.[3]

-

-

Oxidative Degradation:

-

To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the sample at room temperature, protected from light.

-

Withdraw aliquots at time points, quench the reaction if necessary (e.g., with sodium bisulfite), dilute, and analyze by HPLC.

-

-

Thermal Degradation:

-

Solution: Incubate a sealed vial of the stock solution at 80°C.

-

Solid State: Place a few milligrams of solid this compound in an open vial in an oven at 80°C.[5]

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after the exposure period.

-

Potential Degradation Pathways

The isoquinoline nucleus and its substituents present several potential sites for degradation.[9] The primary amine is susceptible to hydrolysis and oxidation, while the methyl group can be oxidized. The aromatic system itself can undergo oxidative cleavage under harsh conditions.

Figure 2: Hypothesized degradation pathways for this compound.

Recommendations for Handling and Storage

Based on the general properties of aminoisoquinolines and the principles of chemical stability, the following handling and storage procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed, light-resistant container at the recommended temperature of 2-8°C to minimize thermal and photodegradation.[7][9]

-

Handling: When preparing solutions, use high-purity solvents. For long-term storage in solution, DMSO is often preferred, but aliquots should be frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Aqueous buffer solutions should be prepared fresh, as they are more susceptible to microbial growth and hydrolysis over time.

-

Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.

Conclusion

While specific, published experimental data on the solubility and stability of this compound is scarce, a robust characterization can be achieved by applying the systematic, industry-standard protocols detailed in this guide. A comprehensive understanding of its solubility in various media is essential for designing valid biological screens and developing viable formulations. Similarly, a thorough investigation of its stability through forced degradation studies is a non-negotiable step to ensure the development of a safe and effective drug product by identifying potential degradants and establishing a validated, stability-indicating analytical method. The methodologies and predictive insights provided herein offer a complete framework for researchers to confidently and effectively utilize this compound in their drug discovery and development programs.

References

-

This compound | CAS 1192814-93-9. Chemical-Suppliers. [Link]

-

6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine. Chemical Synthesis Database. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Product Class 5: Isoquinolines. Science of Synthesis. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

6-Methylquinoline. PubChem. [Link]

-

Isoquinolin-3-Amine. PubChem. [Link]

-

Isoquinolines database - synthesis, physical properties. ChemSynthesis. [Link]

-

6-Methylisoquinolin-3-ol. PubChem. [Link]

-

Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology. [Link]

-

Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Solvent: methylamine. University of Rochester, Department of Chemistry. [Link]

-

A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). ResearchGate. [Link]

-

3-Methylisoquinoline. Solubility of Things. [Link]

-

Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed. [Link]

-

Are amines soluble in organic solvents?. Quora. [Link]

-

3-Methylquinoline Degradation Pathway. Eawag-BBD. [Link]

-

Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Solubility Data Series. [Link]

-

A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

-

Degradation Pathways. ResearchGate. [Link]

-

6-Chloroisoquinolin-3-amine. PubChem. [Link]

-

3-Methylisoquinoline. PubChem. [Link]

-

Solubility and solution thermodynamics of thymol in six pure organic solvents. ResearchGate. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. This compound CAS#: 1192814-93-9 [amp.chemicalbook.com]

- 8. This compound | CAS 1192814-93-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. benchchem.com [benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. quora.com [quora.com]

- 12. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [helda.helsinki.fi]

The Dawn of Kinase-Targeted Therapeutics: A Technical Guide to the Discovery and Evolution of Substituted Isoquinolinamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of substituted isoquinolinamines as potent inhibitors of protein kinases represents a landmark achievement in medicinal chemistry and cellular biology. This technical guide provides an in-depth exploration of the serendipitous discovery, historical development, and evolving synthetic strategies of this pivotal class of compounds. We will delve into the foundational structure-activity relationships (SAR) that guided early optimization efforts, the mechanism of action of key isoquinolinamine-based drugs, and provide detailed experimental protocols for their synthesis. This guide is designed to be a comprehensive resource, offering both historical context and practical insights for researchers engaged in the design and development of novel kinase inhibitors.

The Serendipitous Breakthrough: From Calmodulin Antagonists to Kinase Inhibitors

The story of isoquinolinamine-based kinase inhibitors begins not with a targeted effort to inhibit kinases, but with research into calmodulin (CaM) antagonists. In the early 1980s, a team of Japanese researchers led by Hiroyoshi Hidaka was investigating naphthalenesulfonamides, such as W-7, for their ability to antagonize CaM. They observed that at higher concentrations, these compounds also exhibited inhibitory activity against protein kinases.[1] Intrigued by this off-target effect, Hidaka's group embarked on a systematic modification of the naphthalene ring system. This exploration led them to replace the naphthalene core with an isoquinoline scaffold, a decision that would fundamentally alter the landscape of drug discovery.

This seemingly simple structural change had a profound impact: the resulting isoquinoline sulfonamide derivatives lost their CaM antagonist activity but emerged as potent and selective inhibitors of various protein kinases.[1] This seminal discovery, published in 1984, introduced the scientific community to the first generation of synthetic, small-molecule kinase inhibitors, famously known as the "H-series."[1]

The Foundational "H-Series": Unlocking the ATP-Binding Site

The initial "H-series" of isoquinoline sulfonamides, including H-7 and H-8, were instrumental in establishing a crucial principle: the highly conserved ATP-binding site of kinases could be effectively targeted by small, drug-like molecules.[1] This was a pivotal realization, as it demonstrated the feasibility of designing competitive inhibitors that could vie with the abundant and high-affinity endogenous ATP.

Hidaka's initial studies revealed that these compounds acted as competitive inhibitors with respect to ATP, confirming their interaction with the kinase active site.[1] The differential selectivity of these early compounds for various kinases, such as cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (cGMP-PK), and protein kinase C (PKC), provided the first glimpse into the possibility of achieving kinase selectivity, a cornerstone of modern targeted therapy.

| Compound | Target Kinase | Apparent Ki (μM) |

| H-8 | cGMP-dependent protein kinase | 0.48[1] |

| cAMP-dependent protein kinase | 1.2[1] | |

| H-7 | Protein Kinase C (PKC) | 6.0[1] |

Table 1: Early Quantitative Structure-Activity Relationship (SAR) Data for the H-Series Isoquinoline Sulfonamides. This table highlights the early success in achieving differential kinase selectivity.

From Bench to Bedside: The Rise of Fasudil, a ROCK Inhibitor

The true therapeutic potential of the isoquinoline sulfonamide scaffold was realized with the development of Fasudil (HA-1077). Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion, and motility.

Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

The RhoA/ROCK pathway plays a central role in regulating vascular tone.[2][3] Upon activation by G protein-coupled receptors, RhoA activates ROCK, which in turn phosphorylates several downstream targets. A key substrate is the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), which inhibits its activity. ROCK also directly phosphorylates the myosin light chain (MLC).[4] Both actions lead to increased MLC phosphorylation, resulting in smooth muscle contraction and vasoconstriction.

Fasudil, by competitively binding to the ATP-binding site of ROCK, inhibits its kinase activity.[2] This prevents the phosphorylation of both MLCP and MLC, leading to a net decrease in MLC phosphorylation, smooth muscle relaxation, and vasodilation.[5]

Clinical Significance of Fasudil

Fasudil was approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, making it one of the first protein kinase inhibitors to be used clinically. Its success validated the therapeutic potential of targeting kinases and paved the way for the development of a multitude of other kinase inhibitors for a wide range of diseases, most notably cancer.

The Evolving Landscape of Synthesis: Crafting Substituted Isoquinolinamines

The growing interest in substituted isoquinolinamines as therapeutic agents has driven the development of diverse and efficient synthetic methodologies. Early methods often relied on classical condensation reactions, while modern approaches leverage transition-metal catalysis and multi-component reactions to achieve greater structural diversity and complexity.

Foundational Synthesis of Isoquinoline Sulfonamides: The Fasudil Approach

The synthesis of Fasudil provides a classic example of the preparation of an isoquinoline sulfonamide. The general strategy involves the reaction of an isoquinolinesulfonyl chloride with a suitable amine.